Disperse brown 1

Description

The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

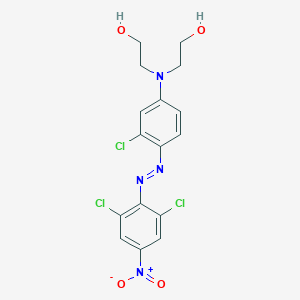

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXLWTPFYWMBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066883 | |

| Record name | C.I. Disperse Brown 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23355-64-8 | |

| Record name | Disperse Brown 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23355-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((3-Chlorol-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)- bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023355648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Brown 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BROWN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326A2F5H4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Brown 1: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of the monoazo dye, Disperse Brown 1. The information is intended for a scientific audience and is presented to facilitate research and development activities.

Chemical Identity and Structure

This compound, identified by the Colour Index number 11152, is a synthetic organic dye used in the textile industry.[1][2] Its chemical structure is characterized by an azo group (-N=N-) linking a substituted nitroaniline with a substituted aniline (B41778) derivative.

The IUPAC name for this compound is 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[3][4][5] It is classified as an azo dye.[1]

Structural Identifiers:

-

SMILES: C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)--INVALID-LINK--[O-])Cl[4][6]

-

InChI: InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2[3][4]

-

InChIKey: HXXLWTPFYWMBSC-UHFFFAOYSA-N[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, including its solubility, stability, and interactions with other substances.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Deep dark brown powder | [1][2] |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | [1][5][7][8] |

| Molecular Weight | 433.67 g/mol | [1][5][7][8] |

| Density | 1.54 g/cm³ | [9][10] |

| CAS Number | 23355-64-8, 12236-00-9 | [1][2][3][7] |

Table 2: Thermal and Chemical Properties

| Property | Value | Reference(s) |

| Boiling Point | 647.5 °C at 760 mmHg | [9][10][11] |

| Flash Point | 345.4 °C | [9][10][11] |

| Vapor Pressure | 1.19E-17 mmHg at 25°C | [9][10] |

| pKa | 14.18 ± 0.10 (Predicted) | [2][11] |

| LogP | 5.28460 (Predicted) | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol. | [2][9] |

Experimental Protocols

3.1. Synthesis

The primary manufacturing method for this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][5][12]

Methodology:

-

Diazotization: 2,6-Dichloro-4-nitroaniline is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a highly reactive diazonium salt.[5]

-

Azo Coupling: The resulting diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][7] This electrophilic substitution reaction forms the stable azo bond, resulting in the final this compound molecule.

-

Purification: The crude dye is purified through filtration to separate it from the reaction mixture, followed by washing to remove water-soluble impurities.[5] Further purification can be achieved by crystallization from a suitable solvent.[5]

3.2. Analytical Characterization

The identification and quantification of this compound, particularly in textile samples, can be performed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[13][14] Spectroscopic methods are also essential for structural elucidation and quality control.

Sample Preparation from Textiles:

-

A known weight (e.g., 1 gram) of the textile sample is taken.

-

The dye is extracted using a suitable organic solvent, such as methanol (B129727) (e.g., 20 mL).[13]

-

The extraction is facilitated by ultrasonication at an elevated temperature (e.g., 50 °C for 30 minutes).[13]

-

The mixture is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to separate the solid textile material from the liquid extract.[13]

-

The supernatant containing the extracted dye is collected for analysis.

LC/MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is used.[15]

-

Chromatography: Separation is achieved on a suitable reversed-phase column using a gradient elution with a mobile phase consisting of solvents like methanol, water, and buffers (e.g., ammonium (B1175870) acetate, formic acid).[15]

-

Detection: The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity, allowing for both quantification and confirmation of the analyte's identity.[15]

Spectroscopic Analysis:

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol) is recorded to determine its maximum absorption wavelength (λmax), which corresponds to the electronic transitions within the chromophore.[16][17]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule, such as O-H, N-H, C-N, C-Cl, N=N, and NO₂ stretching and bending vibrations.[16][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.[16][18][19]

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS 23355-64-8 | LGC Standards [lgcstandards.com]

- 4. This compound | C16H15Cl3N4O4 | CID 31878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 23355-64-8 [smolecule.com]

- 6. PubChemLite - this compound (C16H15Cl3N4O4) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 12236-00-9 [chemicalbook.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound [chembk.com]

- 10. This compound|12236-00-9|lookchem [lookchem.com]

- 11. Cas 23355-64-8,this compound | lookchem [lookchem.com]

- 12. This compound | 23355-64-8 | Benchchem [benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. waters.com [waters.com]

- 16. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

"Disperse Brown 1" molecular weight and formula

An In-Depth Technical Guide to Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (C.I. 11152), with a focus on its molecular characteristics and synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical data.

Molecular and Chemical Properties

This compound is a monoazo dye characterized by its brown coloration and application in dyeing synthetic fibers. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | [1][2] |

| Molecular Weight | 433.67 g/mol | [1] |

| IUPAC Name | 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | [2] |

| CAS Number | 23355-64-8 | [2] |

| Synonyms | C.I. This compound, C.I. 11152, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol | [1][2] |

| Physical Appearance | Deep dark brown powder | [1] |

| Solubility | Low solubility in water |

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[1] The overall synthetic pathway is illustrated in the diagram below.

Caption: Two-step synthesis of this compound via diazotization and azo coupling.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the precursor materials and the final this compound dye. These protocols are based on established methods for analogous chemical transformations.

Synthesis of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling Component)

This procedure involves the reaction of 3-chloroaniline (B41212) with ethylene (B1197577) oxide.

Materials:

-

3-chloroaniline

-

Ethylene oxide

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.

-

Charge the flask with 1.0 mole of 3-chloroaniline and a catalytic amount of glacial acetic acid (e.g., 0.1 mole).

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add 2.2 moles of liquefied ethylene oxide dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.[3]

-

Cool the reaction mixture in an ice bath and neutralize by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (B151607) (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Synthesis of this compound

This procedure involves the diazotization of 2,6-dichloro-4-nitroaniline and its subsequent coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Part A: Diazotization of 2,6-dichloro-4-nitroaniline

Materials:

-

2,6-dichloro-4-nitroaniline

-

Concentrated sulfuric acid

-

Sodium nitrite (B80452)

-

Glacial acetic acid

Procedure:

-

In a beaker, dissolve 10.0 g of 2,6-dichloro-4-nitroaniline in 10 mL of cold concentrated sulfuric acid.

-

Dilute the solution with 100 mL of glacial acetic acid. The starting material will form a suspension.

-

Prepare nitrosylsulfuric acid by carefully dissolving 3.7 g of sodium nitrite in 26 mL of concentrated sulfuric acid at 0 °C, then heating to 70 °C, and finally cooling back to 0 °C.[4]

-

Add the suspension of 2,6-dichloro-4-nitroaniline to the cold nitrosylsulfuric acid, maintaining the temperature between 5-10 °C during the addition to form the diazonium salt solution.[4]

Part B: Azo Coupling

Materials:

-

Diazonium salt solution from Part A

-

N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

-

Ice

Procedure:

-

In a separate beaker, dissolve an equimolar amount of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a suitable solvent, such as glacial acetic acid.

-

Cool the coupling component solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.

-

Maintain a low temperature (0-5 °C) throughout the addition to ensure efficient coupling.

-

Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

The precipitated this compound dye is then collected by filtration.

-

Wash the product thoroughly with cold water until the filtrate is neutral.

-

Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C).

Applications

This compound is primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylics.[1] It is also found in some hair dye formulations. Due to its potential as a skin sensitizer, its use in consumer products is a subject of regulatory consideration.

Safety Information

This compound may cause skin irritation and allergic reactions in sensitive individuals. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety and handling information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to the Synthesis of C.I. Disperse Brown 1

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Disperse Brown 1 (C.I. 11152), a monoazo dye used in the textile industry for coloring synthetic fibers. The synthesis is a classic example of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component. This document details the synthesis of the necessary precursors and the final dye, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Overview of the Synthesis Pathway

The synthesis of C.I. This compound is achieved through the reaction of two key intermediates:

-

Diazo Component: 2,6-dichloro-4-nitroaniline (B1670479)

-

Coupling Component: N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

The overall synthesis can be broken down into three main stages:

-

Synthesis of the diazo component: 2,6-dichloro-4-nitroaniline.

-

Synthesis of the coupling component: N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

-

Diazotization of 2,6-dichloro-4-nitroaniline and subsequent azo coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine to yield C.I. This compound.

An In-depth Technical Guide to the Spectroscopic Data of Disperse Brown 1

This technical guide provides a comprehensive overview of the available spectroscopic data for the azo dye, Disperse Brown 1 (C.I. 11152). The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information and experimental methodologies for this compound.

Chemical Structure and Identification:

-

IUPAC Name: 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

-

CAS Number: 23355-64-8

-

Molecular Formula: C₁₆H₁₅Cl₃N₄O₄

-

Molecular Weight: 433.67 g/mol

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in a structured format. It is important to note that publicly available, detailed assigned spectral data is limited.

UV-Vis spectroscopy is crucial for determining the wavelength of maximum absorption (λmax), which is indicative of the electronic transitions within the dye molecule. There is some variation in the reported λmax values for this compound, which may be attributed to different solvents or experimental conditions.

| Parameter | Value(s) | Solvent/Conditions |

| λmax | 430 nm | Not specified[1] |

| λmax | 460 nm | Not specified[2] |

| λmax | 445 nm | Methanol extract[3] |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

| Ion | m/z |

| [M+H]⁺ | 433 |

Note: One study reported a precursor ion at m/z 433.02 (C₁₆H₁₆Cl₃N₄O₄⁺)[1].

¹H NMR spectroscopy helps in identifying the chemical environment of hydrogen atoms within the molecule. The following unassigned chemical shifts have been reported.

¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) in ppm |

| 7.60-7.56 (m, 2H) |

| 7.10 (t, J = 7.6 Hz, 1H) |

| 6.90 (d, J = 8.2 Hz, 1H) |

| 3.77 (q, J = 7.2 Hz, 2H) |

| 1.30 (t, J = 7.6 Hz, 3H) |

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While specific peak assignments for pure this compound are not detailed in the available literature, general characteristic peaks for disperse azo dyes on cellulosic materials have been reported. These include:

-

-OH stretching: 3334-3283 cm⁻¹

-

Methylene symmetric and asymmetric stretching: 2897-2853 cm⁻¹

-

-N=N- stretching (Azo group): Typically observed in the 1400-1600 cm⁻¹ region, often overlapping with aromatic C=C stretching.

-

C-N stretching: Aromatic amine C-N stretching is expected around 1250-1360 cm⁻¹.

-

C-Cl stretching: Typically found in the 600-800 cm⁻¹ region.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of disperse dyes, based on common laboratory practices. Specific parameters for the data presented above were not always available.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the dye and dissolving it in a suitable solvent (e.g., methanol, acetone, or dimethylformamide) in a volumetric flask. A series of dilutions are then prepared from the stock solution to obtain a range of concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

-

Measurement: The spectrophotometer is first calibrated with a blank solution (the solvent used for sample preparation). The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 200-800 nm) to determine the λmax.

-

Sample Preparation: A small amount of the purified this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Workflow Visualization

The synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by coupling with a coupling agent.

Caption: Synthesis Workflow of this compound.

References

Solubility of "Disperse Brown 1" in different organic solvents

An In-depth Technical Guide to the Solubility of Disperse Brown 1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. This compound (C.I. 11152) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and outlines detailed experimental protocols for determining precise solubility values in a laboratory setting.

Introduction to this compound

This compound is a monoazo dye characterized by its deep brown color. Chemically, it is identified as 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol. Its primary application is in the dyeing of synthetic fibers such as polyester, nylon, and acrylic, where it forms a solid-solid solution with the polymer matrix. The molecular structure of this compound, with its relatively nonpolar nature and the presence of polar functional groups, dictates its solubility behavior in different media.

Chemical Structure:

-

IUPAC Name: 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

-

CAS Number: 23355-64-8

-

Molecular Formula: C₁₆H₁₅Cl₃N₄O₄

-

Molecular Weight: 433.67 g/mol

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Polarity (Relative) | Solubility |

| Acetone | C₃H₆O | High | Soluble |

| Ethanol | C₂H₅OH | High | Soluble |

| Methanol | CH₃OH | High | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Likely Soluble |

| Toluene | C₇H₈ | Low | Likely Sparingly Soluble to Insoluble |

| n-Hexane | C₆H₁₄ | Low | Insoluble |

| Water | H₂O | Very High | Insoluble |

Note: The solubility classifications are based on general statements found in the literature and the typical behavior of disperse dyes. Quantitative values (e.g., in g/L or mol/L) are not available in the reviewed sources and would require experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a common and reliable method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Scintillation vials or other suitable sealed containers

Methodology: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Using a calibrated pipette, add a precise volume (e.g., 10 mL) of the desired organic solvent to each vial. The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter. Filtering is crucial to remove any undissolved microcrystals.

-

Dilute the filtered supernatant with a known volume of the same organic solvent to bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. The λmax should be determined beforehand by scanning a dilute solution of the dye.

-

-

Quantification:

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent.

-

Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

-

Data Presentation:

The results should be presented in a table, clearly stating the solvent, temperature, and the determined solubility in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

Historical development and discovery of "Disperse Brown 1"

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Brown 1, a monoazo dye, has been a subject of interest within the textile industry for its application in dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of its historical development, discovery, chemical properties, and synthesis. Furthermore, it delves into the limited but significant research on its biological activity, offering insights for researchers in toxicology and drug development. This document consolidates available quantitative data, details experimental protocols, and visualizes key chemical processes to serve as a thorough resource for the scientific community.

Introduction

Disperse dyes were developed in the early 1920s to address the challenge of dyeing newly invented hydrophobic fibers like cellulose (B213188) acetate (B1210297).[1][2][3] These non-ionic colorants are sparingly soluble in water and are applied from a fine aqueous dispersion.[4][5] C.I. This compound, with the Colour Index number 11152, falls into this class of dyes.[6] Its primary application is in the dyeing of polyester (B1180765) and its blended fabrics, imparting a red-light brown to yellow-brown color.[6]

Historical Development and Discovery

The advent of disperse dyes is closely linked to the work of the Dreyfus brothers at British Celanese. In 1923, Holland Ellis synthesized the first disperse dye for British Celanese Ltd. to dye cellulose acetate fibers.[1][7][8][9][10] This innovation was a significant milestone in the history of the dyeing industry.[7] While the specific timeline and individuals behind the discovery of this compound are not well-documented in publicly available literature, its development is a part of the broader expansion of the disperse dye range that occurred as new synthetic fibers like polyesters and polyamides were introduced in the 1950s.[2] The term "disperse dyes" was officially adopted in 1953 by the Society of Dyers and Colourists.[2]

Chemical and Physical Properties

This compound is chemically identified as 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[11][12] It is registered under the CAS number 23355-64-8, with a deprecated CAS number of 12236-00-9.[6][11] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | [6][11] |

| Molecular Weight | 433.67 g/mol | [6][11] |

| IUPAC Name | 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | [11][12] |

| Colour Index Name | C.I. This compound | [6] |

| Colour Index Number | 11152 | [6] |

| CAS Number | 23355-64-8 | [11] |

| Deprecated CAS | 12236-00-9 | [6] |

| Physical Appearance | Deep dark brown powder | [6][13] |

| Solubility | Soluble in acetone (B3395972) and alcohol; insoluble in water. | [13] |

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization and coupling.

4.1.1. Diazotization of 2,6-dichloro-4-nitroaniline

The first step is the conversion of the primary aromatic amine, 2,6-dichloro-4-nitroaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

4.1.2. Azo Coupling

The resulting diazonium salt is then coupled with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[6] This electrophilic substitution reaction occurs at the position para to the amino group of the coupling component, which is activated by the electron-donating amino group.

A generalized experimental protocol for a similar azo dye synthesis is as follows:

-

Diazotization:

-

Suspend the aromatic amine (e.g., 2,6-dichloro-4-nitroaniline) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate vessel, dissolve the coupling component (e.g., N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine) in an appropriate solvent.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

The coupling reaction is typically carried out for several hours at low temperature. The formation of the colored precipitate indicates the synthesis of the azo dye.

-

-

Isolation and Purification:

-

The precipitated dye is collected by filtration.

-

The crude product is then washed with water to remove any unreacted starting materials and by-products.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone.

-

Quantitative Data

Quantitative data on the performance of this compound as a textile dye is crucial for its application. The following table summarizes its fastness properties.

| Fastness Property | Rating (ISO) | Rating (AATCC) | Reference |

| Light Fastness | 5-6 | 5 | [6] |

| Washing Fastness (Fading) | 4-5 | 5 | [6] |

| Washing Fastness (Staining) | 5 | 5 | [6] |

| Perspiration Fastness (Fading) | 4-5 | 5 | [6] |

| Perspiration Fastness (Staining) | 5 | 5 | [6] |

| Ironing Fastness (Fading) | 4-5 | 4-5 | [6] |

| Ironing Fastness (Staining) | 4 | 4 | [6] |

Note: The rating scale is typically from 1 (poor) to 5 (excellent).

Biological Activity and Relevance to Drug Development

While primarily used as a dye, the biological activity of this compound and other azo dyes has garnered attention in the fields of toxicology and drug development.

Toxicological Profile

Some azo dyes can be metabolized to potentially carcinogenic aromatic amines.[15] A study investigating the effects of several disperse dyes on cell viability and mitochondrial function found that this compound impaired both in mouse keratinocytes (MPEK-BL6 line) and intestinal porcine epithelial cells (IPEC-J2 cells).[16] The toxicity of this compound may be attributed to the potential reduction of the azo group to form harmful aromatic amines and the presence of other functional groups that could increase cellular toxicity and oxidative damage.[16]

Potential in Drug Development

The diverse chemical structures of azo dyes have led to their investigation for various therapeutic applications. Some azo compounds have been explored as antibacterial, antifungal, and anticancer agents.[17] A significant area of interest is the development of azo-based compounds as kinase inhibitors for cancer therapy.[18][19] Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell proliferation and survival, and their dysregulation is often implicated in cancer.[17][20] The structural features of some azo dyes allow them to bind to the ATP-binding site of kinases, thereby inhibiting their activity. While there is no direct evidence of this compound being developed as a drug, its chemical structure, containing features common to some kinase inhibitors, suggests a potential, albeit unexplored, avenue for research.

Conclusion

C.I. This compound is a well-established dye in the textile industry with a history rooted in the early development of synthetic fibers. While its primary application has been in coloration, emerging research into the biological activities of azo dyes opens up new perspectives for this class of compounds. The toxicological data on this compound warrants further investigation into its safety profile. Concurrently, the broader potential of azo structures in drug discovery, particularly as kinase inhibitors, suggests that derivatives of this compound could be of interest for future therapeutic research. This guide provides a foundational understanding of this compound, from its historical context to its chemical synthesis and potential biological implications, serving as a valuable resource for researchers in both material science and drug development.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. aatcc.org [aatcc.org]

- 3. researchgate.net [researchgate.net]

- 4. Textile store: Definition | Dye History of Disperse Dye | Properties of Disperse Dyes [textilestore.blogspot.com]

- 5. Disperse dyes [chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Celanese Corp. of America - Syracuse University Libraries Digital Collections [digitalcollections.syr.edu]

- 8. British Celanese - Wikipedia [en.wikipedia.org]

- 9. spondon.celanese.com [spondon.celanese.com]

- 10. British Celanese - Graces Guide [gracesguide.co.uk]

- 11. This compound | C16H15Cl3N4O4 | CID 31878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS 23355-64-8 | LGC Standards [lgcstandards.com]

- 13. sdinternational.com [sdinternational.com]

- 14. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Cell-Cell Communication Marker for Identifying Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Disperse Brown 1: A Comprehensive Technical Guide

An In-depth Examination of C.I. 11152 for Researchers, Scientists, and Drug Development Professionals

Disperse Brown 1, a monoazo dye, is a significant colorant primarily used in the textile industry for dyeing synthetic fibers and finds application in cosmetic formulations, particularly hair dyes. This technical guide provides a detailed overview of its chemical identity, synonyms, physical and chemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their studies, either as a primary subject or as a reference compound.

Chemical Identity and Synonyms

This compound is chemically known as 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol. It is classified as a disperse dye, meaning it has low water solubility and is applied in a finely dispersed state.

Table 1: Chemical Identifiers and Synonyms of this compound

| Identifier Type | Value |

| IUPAC Name | 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol |

| CAS Number | 23355-64-8[1], 63467-07-2 |

| C.I. Number | 11152[2] |

| Alternative Names | C.I. This compound, Disperse Orange 46 (obsolete), Terasil Brown 3R, Amacron Brown LS |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ |

| Molecular Weight | 433.67 g/mol |

Physicochemical and Toxicological Properties

Understanding the physicochemical and toxicological properties of this compound is crucial for its handling, application, and safety assessment.

Table 2: Physicochemical and Toxicological Data for this compound

| Property | Value | Source |

| Appearance | Deep dark brown powder | General Knowledge |

| Water Solubility | 0.45 mg/L | [3] |

| UV-Vis λmax | 430 nm (in Methanol (B129727) for HPLC-DAD detection) | [4] |

| Acute Oral Toxicity (LD50) | ~2000 mg/kg (rat) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and application of this compound, compiled from various sources and adapted for a laboratory setting.

Synthesis of this compound

The synthesis of this compound follows a typical azo coupling reaction. The following is a proposed experimental protocol based on the general synthesis of monoazo dyes.

Logical Relationship of Synthesis

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Diazotization of 2,6-Dichloro-4-nitroaniline:

-

Suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

-

Continue stirring for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.

-

-

Azo Coupling:

-

In a separate vessel, dissolve N,N-bis(2-hydroxyethyl)-3-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Cool the solution of the coupling component to 0-5°C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C.

-

Adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate (B1210297) to facilitate the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the precipitated crude this compound by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to remove excess acid and salts.

-

Dry the product in a vacuum oven at 60-70°C.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of dimethylformamide and water.

-

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of this compound and its quantification in various matrices can be determined using HPLC with a Diode Array Detector (DAD).

Experimental Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

Table 3: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | HPLC with Diode Array Detector (DAD) |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |

| Gradient | A time-based gradient from a higher concentration of A to a higher concentration of B. A typical starting point could be 95% A, ramping to 95% B over 10-15 minutes. |

| Flow Rate | 0.3 - 1.0 mL/min |

| Injection Volume | 1 - 10 µL |

| Detection | 430 nm |

| Sample Preparation | Dissolve the sample in methanol and filter through a 0.22 µm PTFE syringe filter.[4] |

Textile Dyeing Protocol

This compound is used for dyeing hydrophobic fibers like polyester (B1180765). The following is a general procedure for exhaust dyeing.

Dyeing Process Workflow

Caption: Workflow for dyeing polyester with this compound.

Protocol:

-

Dye Bath Preparation:

-

Prepare a paste of this compound (e.g., 1-2% on weight of fabric) with a dispersing agent.

-

Add water to the paste to create the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing:

-

Introduce the wetted polyester fabric into the dye bath at approximately 60°C.

-

Raise the temperature of the dye bath to 130°C over 30-45 minutes.

-

Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.

-

-

After-treatment:

-

Cool the dye bath to about 60°C.

-

Rinse the dyed fabric thoroughly with hot water.

-

Optionally, perform a reduction clearing process to improve wash fastness.

-

Give the fabric a final rinse and then dry it.

-

Thermal Analysis

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the scientific literature regarding the interaction of this compound with biological signaling pathways. The primary toxicological concern for many azo dyes is their potential to be metabolized by azoreductases in the liver and gut microbiota into their constituent aromatic amines. The resulting amines from this compound would be 2,6-dichloro-4-nitroaniline and N,N-bis(2-hydroxyethyl)-3-chloroaniline. The toxicological profiles of these amines would then be of primary interest for any safety assessment.

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

References

Photophysical Properties of Disperse Brown 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, also known by its Colour Index name C.I. 11152, is a monoazo dye characterized by the presence of chloro and nitro functional groups. Its chemical formula is C₁₆H₁₅Cl₃N₄O₄, and it has a molecular weight of 433.67 g/mol .[1] Primarily used in the textile industry for dyeing synthetic fibers, its photophysical properties are of significant interest for understanding its light interaction, stability, and potential applications in other fields, including as a reference material in analytical chemistry.[2] This guide provides a comprehensive overview of the known photophysical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative workflow for its photophysical characterization.

Core Photophysical Data

Quantitative photophysical data for this compound is not extensively available in the public domain, likely due to its primary application as a colorant rather than a fluorescent probe. Azo dyes, particularly those containing nitro groups, often exhibit very low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways of the excited state.[3][4]

| Property | Value | Notes |

| Absorption Maximum (λmax) | ~490 nm | Estimated from the provided UV-Vis absorption spectrum.[5] The spectrum shows a broad absorption band in the blue-green region of the visible spectrum. |

| Molar Extinction Coefficient (ε) | Data not available | This value is crucial for quantitative analysis and can be determined using the Beer-Lambert law. |

| Emission Maximum (λem) | Data not available | Expected to be weakly fluorescent or non-fluorescent. Many azo dyes are known to have extremely low fluorescence quantum yields (in the range of 10⁻⁵ to 10⁻⁷).[6] |

| Fluorescence Quantum Yield (Φf) | Data not available | Likely to be very low. The presence of the nitro group often leads to efficient quenching of fluorescence.[3] |

| Excited-State Lifetime (τ) | Data not available | For similar azo dyes, excited-state lifetimes are typically in the picosecond to nanosecond range.[7][8] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the core photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a solvent in which the dye is soluble and stable)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare solutions of varying known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 300-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem) and fluorescence quantum yield (Φf) of this compound.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G, Quinine Sulfate)

-

Spectrofluorometer with an excitation and emission monochromator

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup: Set the excitation wavelength to the λmax of this compound. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission range.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Standard Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the standard solution.

-

Data Analysis (Relative Quantum Yield Method):

-

Integrate the area under the emission curves for both the sample and the standard.

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ) of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

-

Pulsed light source (e.g., laser diode or LED) with a wavelength at or near the λmax of the dye

-

High-speed detector (e.g., photomultiplier tube)

Procedure:

-

Instrument Setup: Configure the TCSPC system with the appropriate light source and detector.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Sample Measurement: Record the fluorescence decay curve of the this compound solution.

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the resulting decay curve to one or more exponential functions to determine the excited-state lifetime(s) (τ).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.

References

- 1. This compound | C16H15Cl3N4O4 | CID 31878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 23355-64-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Controlling excited-state dynamics via protonation of naphthalene-based azo dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, a monoazo dye, is utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Due to its chemical structure, there are concerns regarding its potential toxicological effects, as azo dyes can be reduced to form potentially carcinogenic aromatic amines.[2][3] Consequently, robust and sensitive analytical methods are imperative for the quantification of this compound in various matrices, including textiles and environmental samples, to ensure consumer safety and regulatory compliance.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Ultraviolet-Visible (HPLC-UV) and Tandem Mass Spectrometry (LC-MS/MS) detection. Additionally, potential toxicological pathways and metabolic degradation routes are discussed and visualized.

Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance data for the analysis of this compound and other disperse dyes from various studies. This allows for a comparative assessment of different analytical methodologies.

| Analytical Method | Matrix | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| LC-MS/MS | Textile | This compound | 0.9982 | - | - | 47.1 - 86.7 | [4] |

| UPLC-MS/MS | Textile | This compound | - | - | 75 µg/g (practical) | - | [5] |

| SPE-LC-ESI-MS/MS | Environmental Water | Disperse Dyes | >0.99 | ~2.0 ng/L | ~8.0 ng/L | >70 | [6] |

| HPLC-UV/Vis | Commercial Products | Disperse Dyes | - | 60 - 890 µg/L | 200 - 2990 µg/L | - | [7] |

| HPLC-ESI+-QqQ-MS/MS | Commercial Products | Disperse Dyes | - | 4.54 - 14.3 µg/L | 15.0 - 47.6 µg/L | - | [7] |

| LC/MSD TOF | Standard Solutions | Disperse Red 1 | >0.99 | <10 ng/mL | - | - | [8] |

Experimental Protocols

Protocol 1: Quantification of this compound in Textiles by LC-MS/MS

This protocol is adapted from established methods for the analysis of disperse dyes in textile matrices.[5][9][10]

1. Reagents and Materials

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

This compound analytical standard

-

Syringe filters (0.22 µm PTFE)

-

Ultrasonic bath

-

Centrifuge

2. Sample Preparation

-

Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

-

Place the sample in a conical flask and add 20 mL of methanol.

-

Sonicate the sample at 50 °C for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

If necessary, evaporate the extract and reconstitute it in an equal volume of 95:5 water/methanol.[10]

3. LC-MS/MS Instrumentation and Conditions

-

LC System: UHPLC/HPLC system

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate this compound from other matrix components. A starting condition of 40% B held for a few minutes, followed by a linear gradient to 98% B over 10-15 minutes is a good starting point.

-

Flow Rate: 0.3 - 0.6 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

4. Quantification

-

Prepare a series of calibration standards of this compound in the mobile phase or a blank matrix extract.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Disperse Dyes in Environmental Water by SPE-LC-MS/MS

This protocol is based on methods for the analysis of disperse dyes in aqueous samples.[6]

1. Reagents and Materials

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

This compound analytical standard

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

2. Sample Preparation (Solid Phase Extraction)

-

Acidify the water sample (e.g., 100 mL) to a suitable pH if necessary.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the water sample onto the SPE cartridge at a slow flow rate.

-

Wash the cartridge with a small volume of water to remove interferences.

-

Elute the retained analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase.

-

Filter the reconstituted sample into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

-

Follow the instrumentation and conditions as described in Protocol 1. The gradient may need to be optimized for the separation of multiple disperse dyes.

4. Quantification

-

Follow the quantification procedure as described in Protocol 1.

Signaling Pathways and Logical Relationships

Proposed Toxicological Signaling Pathway of this compound

Azo dyes like this compound can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[2] These aromatic amines are often more toxic than the parent dye and can be mutagenic and carcinogenic.[3] The proposed signaling pathway illustrates the bioactivation of this compound and the subsequent cellular stress and DNA damage that can lead to apoptosis.

Caption: Proposed toxicological pathway of this compound.

Proposed Metabolic Degradation Pathway of this compound

The microbial degradation of azo dyes is a key process in their environmental fate. The following diagram proposes a metabolic pathway for the degradation of this compound by microorganisms, such as Bacillus sp., which are known to degrade similar dyes.[11] The pathway involves the initial reductive cleavage of the azo bond, followed by further degradation of the resulting aromatic amines.

Caption: Proposed metabolic degradation pathway for this compound.

Experimental Workflows

Logical Workflow for Sample Preparation and Analysis

The overall workflow for the quantification of this compound involves several key steps from sample collection to data analysis.

Caption: General experimental workflow for this compound analysis.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. an.shimadzu.com [an.shimadzu.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youngin.com [youngin.com]

- 9. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Biodegradation of disperse textile dye Brown 3REL by newly isolated Bacillus sp. VUS - PubMed [pubmed.ncbi.nlm.nih.gov]

Disperse Brown 1: Application Notes for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1 is a synthetic azo dye traditionally used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Its chemical formula is C16H15Cl3N4O4 and it is characterized by its deep brown color and low water solubility.[2][4] While its primary application lies in industrial dyeing, this document explores its potential, though currently undocumented, use as a staining agent in biological research. It is crucial to note that, to date, there is no established body of literature detailing the use of this compound as a routine biological stain. Therefore, the following application notes and protocols are presented as a general framework for evaluating a novel, unvalidated compound for such purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for designing and interpreting experiments.

| Property | Value | Reference |

| CI Name | C.I. This compound, C.I. 11152 | [1] |

| CAS Number | 23355-64-8 (primary), 12236-00-9 | [2][5] |

| Molecular Formula | C16H15Cl3N4O4 | [1][2] |

| Molecular Weight | 433.67 g/mol | [1][2] |

| Appearance | Deep dark brown powder | [1][6] |

| Solubility | Low solubility in water; soluble in some organic solvents. | [4] |

| Chemical Class | Azo dye | [1] |

Toxicological Profile

Preliminary toxicological data is a critical consideration when evaluating a new compound for use with biological specimens. Studies on various disperse dyes, including this compound, have indicated potential for cellular toxicity. One study demonstrated that this compound can impair cell viability and mitochondrial function in cell cultures.[7] The hydrophobic nature of disperse dyes suggests they may accumulate in tissues.[7] The mechanism of toxicity may be related to the reduction of the azo group and the formation of potentially harmful aromatic amines.[7] Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, and conduct thorough toxicity assessments on their specific biological systems.

General Principles of Staining with Novel Dyes

The interaction of a dye with biological tissues is governed by several principles of chemical affinity.[8] For a non-ionic, hydrophobic dye like this compound, the primary mechanisms of interaction are likely to be:

-

Hydrophobic Interactions: The dye may preferentially partition into lipid-rich structures within the cell, such as cell membranes, lipid droplets, or myelin sheaths.

-

Van der Waals Forces: Weak, short-range attractions can contribute to the binding of the dye to various macromolecules.[8]

The following diagram illustrates the potential non-covalent interactions that could govern the staining of cellular components by a hydrophobic dye.

Caption: Potential non-covalent interactions of a hydrophobic dye with cellular components.

Experimental Protocol: Evaluating this compound as a Biological Stain

The following is a generalized protocol for researchers to systematically evaluate the potential of this compound as a stain for their specific application.

Reagent Preparation

-

Stock Solution: Due to its low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 1-10 mM).

-

Working Solution: The stock solution should be diluted to a range of working concentrations in a physiologically compatible buffer (e.g., Phosphate Buffered Saline - PBS) immediately before use. Note that precipitation may occur, and it may be necessary to sonicate or vortex the solution.

Cell Viability / Cytotoxicity Assay

It is essential to determine the concentration range of this compound that is non-toxic to the cells of interest.

-

Culture cells in a 96-well plate to the desired confluency.

-

Treat the cells with a serial dilution of the this compound working solution for various incubation times (e.g., 30 minutes, 1 hour, 4 hours).

-

Include a vehicle control (buffer with the same concentration of organic solvent used for the stock solution) and a positive control for cell death.

-

Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.

-

Determine the maximum concentration of this compound that does not significantly impact cell viability.

Staining Protocol for Adherent Cells

-

Culture cells on glass coverslips in a petri dish or multi-well plate.

-

Fixation (Optional, for fixed-cell staining):

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional, for intracellular targets):

-

Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Incubate the cells (live or fixed) with the pre-determined, non-toxic working concentration of this compound for 15-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Gently wash the cells three to five times with PBS to remove unbound dye.

-

-

Counterstaining (Optional):

-

Incubate with a common nuclear counterstain (e.g., DAPI, Hoechst) for 5-10 minutes.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using bright-field or, if the dye is fluorescent, fluorescence microscopy.

-

Workflow for Evaluating a Novel Dye

The following diagram outlines the logical workflow for assessing a novel compound like this compound for its utility as a biological stain.

Caption: Workflow for the evaluation of a novel biological stain.

Expected Results and Interpretation

Given its hydrophobic nature, it is plausible that this compound, if it stains biological material, will accumulate in lipid-rich structures. Researchers should look for staining of cell membranes, the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The staining pattern should be compared between live and fixed cells, as fixation can alter the cellular architecture and permeability. Co-localization studies with known organelle-specific fluorescent probes will be crucial to determine the specificity of any observed staining.

Conclusion

This compound is an industrial dye with no established application in biological staining. Its use in a research setting should be approached with caution and considered exploratory. The protocols and workflows provided here offer a systematic approach for any researcher wishing to investigate the potential of this compound or other novel compounds as biological stains. A thorough characterization of its staining properties, specificity, and toxicity is paramount before it can be considered a reliable tool for biological imaging.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy this compound | 23355-64-8 [smolecule.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound [chembk.com]

- 5. This compound | 12236-00-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1 is an azo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Due to the potential for certain azo dyes to cleave into carcinogenic aromatic amines, robust and reliable analytical methods are essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound in various matrices, including textile extracts and wastewater. This application note provides a detailed protocol for the HPLC analysis of this compound, based on established methods for disperse dyes, such as the DIN 54231 standard.

Chemical Information

-

Chemical Name: 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[2]

-

CAS Number: 23355-64-8[2]

-

Molecular Formula: C₁₆H₁₅Cl₃N₄O₄[1]

-

Molecular Weight: 433.67 g/mol [1]

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound analytical standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Ammonium acetate (B1210297) (analytical grade)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

2. Instrumentation

-

An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition.

4. Sample Preparation (from Textile Samples)

-

Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

-

Place the sample in a flask and add 20 mL of methanol.

-

Extract the dye by sonicating the sample for 30 minutes at 60°C.

-

Allow the extract to cool to room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. HPLC Method Parameters

Two alternative gradient methods are provided. Method A is a general-purpose method for disperse dyes, while Method B is based on the DIN 54231 standard.

| Parameter | Method A | Method B |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Ammonium Acetate (pH 3.6) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | 30°C | 30°C |

| Detection Wavelength | 430 nm | 430 nm |

Gradient Program: Method A

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 60 | 40 |

| 25.0 | 60 | 40 |

Gradient Program: Method B (based on DIN 54231)

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 7.0 | 40 | 60 |